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Lamivudine Triphosphate -

Lamivudine Triphosphate

Catalog Number: EVT-1541550
CAS Number:
Molecular Formula: C8H14N3O12P3S
Molecular Weight: 469.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Lamivudine triphosphate is the active metabolite of lamivudine, a synthetic nucleoside analogue used primarily in the treatment of Human Immunodeficiency Virus (HIV) and hepatitis B virus infections. It is classified as a nucleoside reverse transcriptase inhibitor, functioning by inhibiting viral replication through its incorporation into the viral DNA chain.

Source

Lamivudine is derived from a chemical structure that includes a sulfur atom replacing the carbon at the 3' position of the ribose sugar, which enhances its efficacy against viral enzymes. The compound is synthesized from lamivudine, which itself is produced through various organic synthesis methods.

Classification
  • Type: Nucleoside analogue
  • Category: Antiretroviral drug
  • Mechanism: Reverse transcriptase inhibitor
Synthesis Analysis

Methods

The synthesis of lamivudine triphosphate involves several phosphorylation steps. Lamivudine is first phosphorylated to form lamivudine monophosphate, then to lamivudine diphosphate, and finally to lamivudine triphosphate. This process occurs intracellularly and is catalyzed by specific kinases.

Technical Details

  1. Initial Phosphorylation: Lamivudine enters the cell and is phosphorylated by deoxycytidine kinase to form lamivudine monophosphate.
  2. Second Phosphorylation: Lamivudine monophosphate is further phosphorylated by UMP-CMP kinase to yield lamivudine diphosphate.
  3. Final Phosphorylation: In the cytosol, lamivudine diphosphate undergoes phosphorylation by nucleoside diphosphate kinase A or phosphoglycerate kinase to produce lamivudine triphosphate .
Molecular Structure Analysis

Structure

Lamivudine triphosphate has a complex molecular structure characterized by its triphosphate group attached to a modified nucleoside backbone.

  • Molecular Formula: C₈H₁₄N₃O₁₂P₃S
  • Molecular Weight: 469.20 g/mol
  • IUPAC Name: Triphosphoric acid, P-[[(2R,5S)-5-(4-amino-2-oxo-1(2H)-pyrimidinyl)-1,3-oxathiolan-2-yl]methyl] ester .

Data

The structure includes three phosphate groups that are crucial for its activity as a substrate for viral reverse transcriptase.

Chemical Reactions Analysis

Reactions

Lamivudine triphosphate participates in several biochemical reactions:

  1. Incorporation into Viral DNA: It competes with deoxycytidine triphosphate for incorporation into viral DNA during reverse transcription.
  2. Dephosphorylation: Lamivudine triphosphate can be dephosphorylated back to its diphosphate and monophosphate forms by various phosphatases .

Technical Details

The phosphorylation process involves the transfer of phosphate groups from ATP, with each step being catalyzed by specific kinases that facilitate the conversion of lamivudine through its various phosphate states .

Mechanism of Action

Process

Lamivudine triphosphate exerts its antiviral effects primarily through:

  1. Inhibition of Reverse Transcriptase: By mimicking deoxycytidine triphosphate, it gets incorporated into the growing viral DNA strand, leading to chain termination.
  2. Competitive Inhibition: It competes with natural nucleotides for binding sites on reverse transcriptase, effectively reducing viral replication rates .

Data

Studies have shown that the presence of other compounds can enhance the phosphorylation of lamivudine, increasing its effectiveness against HIV and hepatitis B .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white powder or in solution.
  • Storage Conditions: Should be stored at -20 °C and protected from light.

Chemical Properties

  • Solubility: Highly soluble in water due to its ionic nature.
  • Stability: Stable under recommended storage conditions but sensitive to light and moisture.

Relevant analyses indicate that lamivudine triphosphate maintains stability under physiological conditions but may degrade under extreme pH or temperature variations .

Applications

Scientific Uses

Lamivudine triphosphate is primarily utilized in:

  1. Antiretroviral Therapy: Used in combination therapies for HIV/AIDS treatment.
  2. Hepatitis B Treatment: Effective in managing chronic hepatitis B infections.
  3. Research Applications: Investigated for its potential repurposing in other viral infections due to its mechanism of action against reverse transcriptase enzymes.
Biochemical Mechanisms of Lamivudine Triphosphate Activation

Intracellular Phosphorylation Pathways for Lamivudine Activation

The metabolic transformation of lamivudine into its therapeutically active triphosphate form constitutes a cascade of phosphorylation reactions mediated by host cellular kinases. This essential bioactivation process occurs in the cytosolic compartment of infected cells and follows a well-defined three-step enzymatic pathway:

  • Initial Monophosphorylation: Deoxycytidine kinase (dCK) catalyzes the conversion of lamivudine to lamivudine monophosphate (3TC-MP). This rate-limiting step exhibits remarkable efficiency, with dCK demonstrating a 60-70% phosphorylation efficiency for lamivudine compared to its natural substrate deoxycytidine. The reaction depends on adenosine triphosphate (ATP) as the primary phosphate donor [3] [5].

  • Diphosphate Formation: Cytidylate monophosphate kinase (CMPK) subsequently converts 3TC-MP to lamivudine diphosphate (3TC-DP). This intermediate step exhibits reduced catalytic efficiency compared to the initial phosphorylation, creating a metabolic bottleneck that influences overall activation kinetics [1] [3].

  • Triphosphate Synthesis: The final phosphorylation to 3TC-TP is mediated by nucleoside diphosphate kinase (NDPK) and other less specific kinases. This step demonstrates exceptional catalytic velocity, resulting in rapid accumulation of the active moiety once the diphosphate intermediate forms [1] [5].

Table 1: Kinase Affinity and Catalytic Efficiency in Lamivudine Phosphorylation

KinaseSubstrateProductKₘ (μM)Vₘₐₓ (pmol/min/mg)Catalytic Efficiency (Vₘₐₓ/Kₘ)
dCKLamivudine3TC-MP12.5 ± 2.1850 ± 7568.0
CMPK3TC-MP3TC-DP85.4 ± 8.7420 ± 324.9
NDPK3TC-DP3TC-TP105.3 ± 9.51250 ± 10511.9

Several pharmacological modulators significantly influence this phosphorylation cascade. Hydroxyurea (HU), methotrexate (MTX), and fludarabine (FLU) demonstrate potentiating effects on 3TC activation. At therapeutically relevant concentrations (100 μM), HU increases 3TC-TP formation to 361% of baseline levels while simultaneously reducing endogenous deoxycytidine triphosphate (dCTP) pools by 40-55%. This dual action creates a favorable biochemical environment for enhanced antiviral activity through increased 3TC-TP:dCTP ratios. Similarly, FLU (100 μM) elevates 3TC-TP concentrations to 155% of control values. In contrast, other antiviral agents including ganciclovir (GCV), lobucavir (LCV), penciclovir (PCV), adefovir dipivoxil (ADV), and foscarnet (FOS) show negligible interference with 3TC phosphorylation pathways, suggesting compatibility in combination regimens [5].

The spatial distribution of activating kinases creates cellular compartmentalization of 3TC-TP formation. Phosphorylation occurs predominantly in the cytoplasm, with subsequent accumulation of 3TC-TP in both cytoplasmic and nuclear compartments. This distribution pattern corresponds with the subcellular localization of reverse transcription complexes, optimizing the compound's accessibility to its viral targets [1] [3].

Enzymatic Kinetics of Cytosolic Kinases in Triphosphate Conversion

The enzymatic transformation of lamivudine to its triphosphate form follows saturable kinetics with distinct parameters for each kinase. Pre-steady-state kinetic analyses reveal a biphasic phosphorylation pattern characterized by rapid initial conversion followed by plateau formation as enzyme saturation occurs. This kinetic behavior has profound implications for dose-response relationships in antiviral therapy [2] [3].

Deoxycytidine kinase (dCK), the initial activating enzyme, demonstrates exceptional binding affinity for lamivudine with a dissociation constant (Kd) of 12.5 ± 2.1 μM. The enzyme's catalytic efficiency (kcat/Km = 68.0 μM⁻¹min⁻¹) approaches 85% of its efficiency for natural deoxycytidine. This high efficiency establishes dCK as the principal determinant of overall activation velocity. Importantly, dCK exhibits positive cooperativity in lamivudine phosphorylation, with Hill coefficients of 1.8 indicating allosteric regulation that enhances activation at higher substrate concentrations [3] [5].

Table 2: Kinetic Parameters of Lamivudine Phosphorylation in Human Cells

ParameterdCK (3TC→3TC-MP)CMPK (3TC-MP→3TC-DP)NDPK (3TC-DP→3TC-TP)
Kₘ (μM)12.5 ± 2.185.4 ± 8.7105.3 ± 9.5
kcat (min⁻¹)0.85 ± 0.070.42 ± 0.031.25 ± 0.11
kcat/Kₘ (μM⁻¹min⁻¹)0.068 ± 0.0060.0049 ± 0.00050.0119 ± 0.0012
Intracellular Half-life (hr)--15.5-19.0

Comparative studies of 150 mg versus 300 mg lamivudine dosing reveal non-linear pharmacokinetic-pharmacodynamic relationships in triphosphate formation. The geometric mean (90% CI) 3TC-TP AUC₀₋₂₄ values were 59.5 (51.8-68.3) pmol·h/10⁶ cells for 300 mg and 44.0 (38.0-51.0) pmol·h/10⁶ cells for 150 mg. Geometric mean ratios (90% CI) for key parameters demonstrated lack of bioequivalence: AUC₀₋₂₄ (0.73; 0.64-0.83), C₂₄ (0.82; 0.68-0.99), and Cmax (0.70; 0.61-0.82). These findings indicate incomplete saturation of phosphorylation pathways at the lower dose, explaining the superior antiviral efficacy of the 300 mg regimen despite disproportionate plasma concentration increases [2].

The intracellular half-life of 3TC-TP ranges from 15.5 hours in HIV-infected cells to 19 hours in HBV-infected cells, significantly exceeding lamivudine's plasma half-life (5-7 hours). This prolonged retention enables once-daily dosing while maintaining consistent antiviral pressure. Enzyme kinetic studies in HepG2 cells demonstrate that 3TC-TP accumulation follows concentration-dependent kinetics up to approximately 5 μM extracellular lamivudine, beyond which phosphorylation efficiency plateaus due to rate-limiting diphosphate formation [1] [2] [5].

Competitive Inhibition Dynamics at Reverse Transcriptase Binding Sites

Lamivudine triphosphate exerts its primary antiviral effect through competitive inhibition and selective incorporation at the reverse transcriptase (RT) active site. The molecular mechanism involves sophisticated biomolecular interactions:

  • Substrate Competition: 3TC-TP competes with the natural nucleotide deoxycytidine triphosphate (dCTP) for binding to the nucleotide site on HIV-1 reverse transcriptase. Kinetic studies reveal a competitive inhibition constant (Kᵢ) of 0.008 ± 0.002 μM for 3TC-TP against HIV-1 RT, compared to 0.45 ± 0.05 μM for human DNA polymerase α. This represents a 56-fold selectivity for the viral target over this human polymerase [1] [4] [9].

  • Binding Affinity: The dissociation constant (Kd) for 3TC-TP binding to HIV-1 RT is 0.11 μM, approximately 3-fold higher than that of dCTP (0.036 μM). Despite this reduced affinity, the prolonged intracellular exposure compensates through sustained binding opportunity [1] [7].

  • Structural Basis for Incorporation: Molecular docking simulations reveal that the oxathiolane ring of 3TC-TP forms optimal van der Waals contacts with conserved RT residues (Asp185, Gln186), positioning the molecule for nucleophilic attack. The absence of a 3'-hydroxyl group in the L-(-)-enantiomer prevents formation of the next phosphodiester bond, causing irreversible chain termination [4] [9].

Following incorporation, 3TC-TP demonstrates variable susceptibility to pyrophosphorolysis, the enzymatic reversal of nucleotide incorporation. The excision rate constant (kexo) for 3TC-monophosphate (3TC-MP) from primer termini by HIV-1 RT is 0.00057 ± 0.00003 s⁻¹, corresponding to a half-life of approximately 20 minutes. This relatively slow excision rate contributes to the durability of chain termination events, particularly when compared to other NRTIs like zalcitabine (kexo <0.00002 s⁻¹) [8].

The emergence of the M184V mutation in HIV-1 RT represents the principal resistance mechanism against 3TC-TP. This single amino acid substitution induces steric hindrance that reduces 3TC-TP binding affinity by >100-fold while simultaneously increasing RT's fidelity and processivity. Structural analyses demonstrate that the valine side chain at position 184 displaces critical water molecules necessary for 3TC-TP coordination and creates unfavorable hydrophobic interactions with the oxathiolane sulfur atom. Interestingly, despite conferring high-level resistance (EC₅₀ increase >1000-fold), the M184V mutation imposes a significant replicative fitness cost on the virus, maintaining clinical benefits even after virologic failure [1] [4].

Mitochondrial DNA Polymerase γ Selectivity and Off-Target Effects

Mitochondrial toxicity represents a significant concern for nucleoside analog therapies, primarily mediated through inhibition of human DNA polymerase γ (Pol γ), the exclusive replicative enzyme for mitochondrial DNA (mtDNA). Lamivudine triphosphate demonstrates favorable selectivity relative to other NRTIs due to specific biochemical properties:

  • Incorporation Efficiency: Pre-steady-state kinetic analysis reveals that Pol γ incorporates 3TC-TP with 4,300-fold lower efficiency (kpol/Kd = 0.016 μM⁻¹s⁻¹) compared to natural dATP (69 μM⁻¹s⁻¹). The maximum incorporation rate (kpol) for 3TC-TP is 0.29 ± 0.02 s⁻¹ versus 220 ± 16 s⁻¹ for dATP, while the binding affinity (Kd) is 18 ± 4 μM versus 3.2 ± 0.7 μM for dATP [4] [8].

  • Structural Determinants of Selectivity: Molecular modeling indicates that the oxathiolane ring of 3TC-TP creates suboptimal contacts with multiple Pol γ residues (Gln894, Glu895, Arg853, His1134). The 3'-hydroxyl group in the unnatural L-configuration sterically clashes with the enzyme's active site, particularly with the side chain of Tyr951, which normally stabilizes natural nucleotides through π-stacking interactions. Additionally, the 3'-thia substitution disrupts critical hydrogen bonding networks essential for catalytic efficiency [4] [8].

Table 3: Polymerase Selectivity Profile of Lamivudine Triphosphate

ParameterHIV-1 Reverse TranscriptaseHuman Polymerase γSelectivity Ratio (RT/Pol γ)
kpol (s⁻¹)45.2 ± 3.50.29 ± 0.02156
Kd (μM)0.11 ± 0.0218 ± 4164
Incorporation Efficiency (kpol/Kd, μM⁻¹s⁻¹)410.90.01625,681
Excision Half-life (min)20.322.5-

The excision kinetics of incorporated 3TC-monophosphate from mitochondrial DNA termini further mitigate toxicity risks. The excision rate constant (kexo) by Pol γ's 3'→5' exonuclease activity is 0.00053 ± 0.00004 s⁻¹, corresponding to a half-life of approximately 21.8 minutes. This rate exceeds DNA dissociation rates from Pol γ (0.02 s⁻¹), enabling preferential removal of 3TC-MP before replication complex dissociation. This contrasts sharply with zalcitabine (ddC-MP), which exhibits excision half-lives exceeding 8 hours [4] [8].

Properties

Product Name

Lamivudine Triphosphate

IUPAC Name

[[(2R,5S)-5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

Molecular Formula

C8H14N3O12P3S

Molecular Weight

469.2 g/mol

InChI

InChI=1S/C8H14N3O12P3S/c9-5-1-2-11(8(12)10-5)6-4-27-7(21-6)3-20-25(16,17)23-26(18,19)22-24(13,14)15/h1-2,6-7H,3-4H2,(H,16,17)(H,18,19)(H2,9,10,12)(H2,13,14,15)/t6-,7+/m0/s1

InChI Key

YLEQMGZZMCJKCN-NKWVEPMBSA-N

Synonyms

3TC-TP
lamivudine triphosphate

Canonical SMILES

C1C(OC(S1)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=CC(=NC2=O)N

Isomeric SMILES

C1[C@H](O[C@H](S1)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=CC(=NC2=O)N

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